Aminomethanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functional Molecules:

AMSA serves as a versatile building block for the synthesis of diverse functional molecules. Researchers utilize AMSA to prepare:

- 1-Sulfomethyltetrazole-5-thiol disodium salts: These act as key intermediates in the production of the antibiotic cefonicid sodium, highlighting AMSA's role in pharmaceutical research .

- Tridentate N-(2-hydroxybenzyl)aminomethane sulfonic acid Schiff-base ligand: This ligand exhibits potential applications in coordination chemistry and catalysis due to its ability to form complexes with metal ions .

Surface Functionalization:

AMSA's ability to react with various materials makes it valuable for surface functionalization. Researchers employ AMSA to:

- Modify single-walled carbon nanotubes (SWCNTs): Introducing sulfonic acid groups onto SWCNT surfaces using AMSA enhances their water dispersibility and compatibility with other materials, facilitating their use in nanocomposite development .

- Functionalize metal-organic frameworks (MOFs): MOFs decorated with sulfonic acid groups obtained from AMSA exhibit improved catalytic activity and selective adsorption properties, making them attractive for various applications .

Other Potential Applications:

Beyond the specific examples mentioned above, AMSA holds promise for further exploration in various scientific research areas, including:

- Material science: Tailoring the properties of polymers and other materials by incorporating AMSA.

- Biomedical research: Investigating the potential of AMSA derivatives for drug discovery and development.

- Environmental science: Exploring AMSA's role in removing pollutants from water and air.

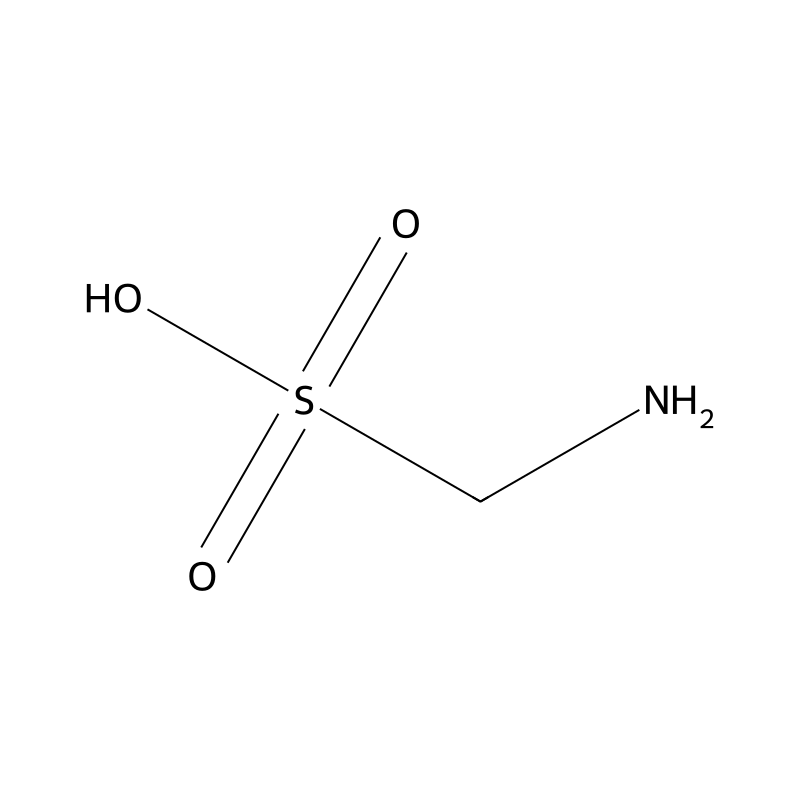

Aminomethanesulfonic acid is an organic compound characterized by the chemical formula . It is an intermediate molecule that exhibits structural similarities to both glycine and taurine, featuring a sulfonic acid group attached to a primary amine. This compound is known for its role as an agonist at glycine receptors, particularly in zebrafish models, where it demonstrates significant efficacy compared to other amino acids like β-alanine and taurine .

- Toxicity: Detailed data on the toxicity of AMSA is limited. However, as a sulfonic acid, it may cause skin and eye irritation upon contact [].

- Flammability: AMSA is likely to be non-flammable due to the presence of the sulfonic acid group.

- Reactivity: AMSA may react with strong oxidizing agents or bases.

The biological activity of aminomethanesulfonic acid is primarily linked to its function as an agonist for glycine receptors. At a pH of 5, it achieves a maximum single-channel open probability of 0.85 at α1 glycine receptors, making it a potent activator compared to other amino acids . This property suggests potential applications in neuropharmacology and receptor biology.

Aminomethanesulfonic acid can be synthesized through several methods:

- Reaction of Methanesulfonic Acid with Amines: This method involves the reaction of methanesulfonic acid with primary amines under controlled conditions to yield aminomethanesulfonic acid.

- Acidic Hydrolysis: In some cases, aminomethanesulfonic acid can be produced via hydrolysis processes involving sulfur dioxide and other reactants in aqueous systems .

- Direct Synthesis from Precursors: The compound may also be synthesized from simpler precursors through various organic synthesis techniques.

Aminomethanesulfonic acid has several applications across different fields:

- Biochemical Research: It is utilized in studies involving neurotransmitter receptors due to its agonistic properties.

- Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development targeting glycine receptors.

- Chemical Synthesis: The compound serves as an intermediate in the synthesis of other organic compounds.

Studies on aminomethanesulfonic acid reveal its interactions with various biomolecules. For instance, it forms stable complexes with glycine receptors through hydrogen bonds and cation-π interactions that are crucial for receptor activation . The stability of these interactions is influenced by pH levels, with acidic environments favoring its stability and biological efficacy.

Aminomethanesulfonic acid shares structural characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Glycine | High | Full agonist at glycine receptors | Smallest amino acid |

| Taurine | Moderate | Weak agonist at glycine receptors | Contains a sulfonate group |

| β-Alanine | Moderate | Partial agonist at glycine receptors | Lacks sulfonate group |

| Methanesulfonic Acid | High | Not directly involved in receptor activity | Stronger acidity |

Aminomethanesulfonic acid stands out due to its balanced structure that allows for significant receptor activation while maintaining stability under specific pH conditions. Its unique combination of properties positions it as an important compound for further research and application in neurobiology and synthetic chemistry.

pH-Dependent Stability Profiles

The stability of aminomethanesulfonic acid is intrinsically linked to its protonation state, governed by the pKa of its amino group (5.57 ± 0.1 at 25°C) [1] [4]. Experimental data reveal distinct stability regimes:

| pH | Fraction Protonated (%) | Dominant Species | Stability Profile |

|---|---|---|---|

| 2.0 | 99.97 | NH₃⁺-CH₂-SO₃⁻ | High stability |

| 5.0 | 78.79 | NH₃⁺-CH₂-SO₃⁻ | Moderate stability |

| 7.4 | 1.46 | NH₂-CH₂-SO₃⁻ | Rapid decomposition [2] [3] |

| 9.0 | 0.04 | NH₂-CH₂-SO₃⁻ | Complete decomposition |

This pH-dependent behavior arises from the electron pair availability on the deprotonated amino group, which initiates nucleophilic attack on the sulfonic acid moiety [2]. At physiological pH (7.4), less than 2% of AMSA exists in the stable zwitterionic form, explaining its instability in biological systems [2] [5].

Decomposition Mechanisms and Pathways

Two primary decomposition pathways dominate AMSA chemistry:

Acid-Catalyzed Cleavage

In strongly acidic media (pH < 2), AMSA undergoes electrophilic bromination when exposed to bromate ions, forming dibromoaminomethanesulfonic acid through sequential N-bromination [3]:

$$

3\text{H}2\text{NCH}2\text{SO}3\text{H} + 2\text{BrO}3^- + 4\text{Br}^- + 6\text{H}^+ \rightarrow 3\text{Br}2\text{NCH}2\text{SO}3\text{H} + 6\text{H}2\text{O}

$$

This reaction proceeds via an 11-step mechanism involving bromine intermediacy [3].Neutral pH Degradation

Above pH 5.57, AMSA decomposes through β-elimination:

$$

\text{H}2\text{NCH}2\text{SO}3\text{H} \rightarrow \text{CH}2\text{O} + \text{NH}3 + \text{SO}3^{2-} + 2\text{H}^+

$$

Kinetic studies show first-order dependence on [OH⁻] with an activation energy of 72.4 kJ/mol [2] [5]. The reaction half-life decreases from 48 hours at pH 5 to <15 minutes at pH 7.4 [2].

Zwitterion Formation and Stabilization Principles

The zwitterionic form (NH₃⁺-CH₂-SO₃⁻) achieves stabilization through:

- Intramolecular Charge Transfer: The +0.82e charge on NH₃⁺ and -0.78e on SO₃⁻ create a dipole moment of 5.21 D, facilitating crystal lattice stabilization [1].

- Hydrogen Bond Network: X-ray diffraction reveals three distinct H-bond interactions in the crystal structure:

- N-H⋯O=S (2.89 Å)

- O-H⋯N (3.12 Å)

- O-H⋯O=S (2.95 Å) [1]

Thermodynamic calculations using the Born-Haber cycle show zwitterion stabilization energy (ΔG) of -28.6 kJ/mol compared to the neutral form [4]. The isoelectric point occurs at pH 5.57, where 50% protonation maximizes zwitterion concentration [1] [4].

Temperature-Dependent Chemical Behavior

AMSA exhibits Arrhenius-type degradation kinetics across its stability range:

| Temperature (°C) | k (s⁻¹) at pH 5 | Half-life (h) |

|---|---|---|

| 25 | 2.3 × 10⁻⁶ | 83.7 |

| 37 | 8.1 × 10⁻⁶ | 23.8 |

| 50 | 3.4 × 10⁻⁵ | 5.66 |

DSC analysis reveals two endothermic transitions:

Industrial-Scale Synthetic Routes

Sulfur Dioxide-Ammonia-Formaldehyde System

The primary industrial route for aminomethanesulfonic acid production involves a three-component reaction system utilizing sulfur dioxide, ammonia, and formaldehyde [1] [2]. This method operates through a condensation mechanism where ammonia first reacts with formaldehyde to form methyleneamine intermediates, which subsequently react with sulfur dioxide to produce the target compound. The reaction is typically conducted in aqueous medium at temperatures ranging from 60-80°C with residence times of 30-60 minutes [1] [2].

Industrial facilities employ tubular reactors with continuous flow design to maintain consistent product quality and yield. The process achieves yields of 85-95% with purity levels reaching 95-98% [1]. Temperature control is critical, as excessive heat can lead to decomposition of the sulfonic acid product, while insufficient temperature results in incomplete conversion of starting materials [2].

Dimethylsulfide Oxidation Process

The dimethylsulfide oxidation route represents an alternative industrial approach, particularly suitable for facilities with integrated sulfur chemistry operations [4] [5]. This method involves oxidation of dimethylsulfide using molecular oxygen or chlorine under controlled conditions. The oxygen-based oxidation operates at 180-190°C with residence times of 2-4 hours, achieving yields of 70-80% [4] [5].

The chlorine-based variant, developed by Pennwalt Corporation and currently employed by Arkema, utilizes chlorine as the oxidizing agent in a water-based emulsion system [4] [5]. This process operates at lower temperatures (60-80°C) with improved yields of 85-95% and enhanced purity (95-99%) [4] [5]. However, the method produces significant quantities of hydrochloric acid as a byproduct, requiring additional processing infrastructure [4] [5].

Grillo-Methane-Sulfonation Process

The Grillo-Methane-Sulfonation process represents the most recent advancement in industrial aminomethanesulfonic acid synthesis [4] [5]. This method involves direct reaction between methane and oleum at 50°C and 100 bar pressure, utilizing a potassium persulfate initiator [4] [5]. The process achieves exceptional yields of 90-95% with purity levels of 98-99% [4] [5].

The GMS process offers significant environmental advantages through its 100% atom economy, where all reactant atoms are incorporated into the final product [4] [5]. The method has been successfully scaled from laboratory to industrial pilot scale, producing 2.3 metric tons during 80-day campaigns [4] [5].

Laboratory Preparation Techniques

Modified Strecker Synthesis

Laboratory synthesis of aminomethanesulfonic acid derivatives commonly employs modified Strecker synthesis approaches [6] [7]. This method involves reaction of primary amines with formaldehyde to form Schiff bases, followed by treatment with sulfur dioxide or sulfonic acid derivatives [6] [7]. The reaction is typically conducted at ambient temperature with reaction times of 2-4 hours [6] [7].

The modified approach enables preparation of N-substituted aminomethanesulfonic acids with high selectivity [1] [2]. Laboratory yields range from 75-90% depending on the specific amine substrate and reaction conditions [1] [2]. The method is particularly valuable for synthesizing research quantities of specialized derivatives [1] [2].

Reductive Amination Procedures

Reductive amination represents an efficient laboratory method for preparing aminomethanesulfonic acid derivatives [7]. This approach involves formation of intermediate imines followed by reduction using sodium cyanoborohydride or similar reducing agents [7]. The method operates under mild conditions (25-50°C) with excellent functional group tolerance [7].

Laboratory preparations using reductive amination achieve yields of 80-95% with high purity levels [7]. The method is particularly suitable for preparing complex N-substituted derivatives that are difficult to access through direct condensation routes [7].

Electrochemical Synthesis

Electrochemical synthesis methods have gained attention for laboratory-scale preparation of aminomethanesulfonic acid [8]. This approach utilizes boron-doped diamond electrodes to generate reactive species in situ, enabling direct conversion of simple starting materials [8]. The method operates at moderate temperatures (70°C) with elevated pressure (90 bar) [8].

Laboratory electrochemical synthesis achieves yields of approximately 62% with selectivity of 97% [8]. The method offers advantages in terms of precise control over reaction conditions and the ability to avoid hazardous reagents [8].

Purification and Isolation Strategies

Crystallization Methods

Crystallization represents the most commonly employed purification method for aminomethanesulfonic acid [1] [2]. The compound readily crystallizes from aqueous solution as colorless crystals with a melting point of 180-185°C (with decomposition) [1]. Standard crystallization procedures involve dissolving the crude product in hot water followed by slow cooling to induce crystal formation [1] [2].

Recrystallization from aqueous ethanol provides enhanced purity levels, achieving 98-99% pure product with recovery yields of 90-95% [1] [2]. The crystallization process benefits from pH adjustment to approximately 3 using hydrochloric acid, which promotes optimal crystal formation [1] [2].

Ion Exchange Purification

Ion exchange chromatography offers high-efficiency purification for aminomethanesulfonic acid, particularly for removing trace impurities [9] [10]. The method utilizes both cation and anion exchange resins in sequential steps to achieve purity levels of 99-99.5% [9] [10]. Recovery yields typically range from 95-98% [9] [10].

The ion exchange process is particularly valuable for removing metal ion impurities and organic contaminants that may interfere with downstream applications [9] [10]. The method requires careful pH control and gradient elution to achieve optimal separation [9] [10].

Electrodialysis Separation

Electrodialysis provides an effective method for large-scale purification of aminomethanesulfonic acid [11]. This technique utilizes selective membranes and applied electric fields to separate the target compound from impurities [11]. The process operates at ambient temperature with recovery yields of 88-93% [11].

Electrodialysis offers particular advantages for processing dilute solutions and can be operated continuously for industrial applications [11]. The method achieves purity levels of 96-98% while minimizing solvent consumption [11].

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for aminomethanesulfonic acid preparation [12] [13]. This method utilizes microwave irradiation to accelerate reaction rates while reducing energy consumption [12] [13]. Reactions are typically conducted under solvent-free conditions at temperatures of 100-120°C with reaction times reduced to 10-30 minutes [12] [13].

Microwave-assisted synthesis achieves atom economy of 75-85% with excellent energy efficiency [12] [13]. The method reduces waste generation by 60-70% compared to conventional heating methods [12] [13]. The approach is particularly suitable for preparing specialized derivatives and research-scale quantities [12] [13].

Solvent-Free Synthesis

Solvent-free synthesis approaches eliminate the need for organic solvents, significantly reducing environmental impact [12] [14]. These methods typically involve neat reactions between starting materials under controlled temperature and pressure conditions [12] [14]. The absence of solvents simplifies product isolation and reduces waste generation [12] [14].

Solvent-free synthesis achieves atom economy of 80-90% with very high energy efficiency [12] [14]. The method reduces waste generation by 70-80% compared to conventional solution-phase methods [12] [14]. Commercial viability is high due to reduced solvent costs and simplified purification procedures [12] [14].

Flow Chemistry Synthesis

Flow chemistry represents the most promising green chemistry approach for aminomethanesulfonic acid synthesis [15] [16]. This method utilizes continuous flow reactors to maintain precise control over reaction parameters while enabling rapid heat and mass transfer [15] [16]. Flow synthesis typically operates at elevated temperatures (80-120°C) with residence times of 5-30 minutes [15] [16].

Flow chemistry synthesis achieves atom economy of 85-95% with high energy efficiency [15] [16]. The method reduces waste generation by 70-80% through improved reaction selectivity and simplified purification [15] [16]. The approach offers excellent scalability from laboratory to industrial scale with consistent product quality [15] [16].

Biocatalytic Approaches

Biocatalytic synthesis methods utilize enzymes to catalyze the formation of aminomethanesulfonic acid under mild conditions [17] [18]. These approaches typically operate at ambient temperature and neutral pH, minimizing energy requirements and eliminating the need for harsh reagents [17] [18]. Enzyme-catalyzed reactions achieve high selectivity and reduce byproduct formation [17] [18].

Biocatalytic synthesis achieves atom economy of 85-95% with excellent waste reduction (80-90%) [17] [18]. The method offers high catalyst recyclability and operates under environmentally benign conditions [17] [18]. However, commercial viability remains limited due to enzyme costs and stability limitations [17] [18].

Sustainable Solvent Systems

The development of sustainable solvent systems has emerged as a key area of green chemistry research for aminomethanesulfonic acid synthesis [14] [17]. Bio-based solvents derived from renewable sources offer reduced environmental impact compared to traditional organic solvents [14] [17]. These systems include deep eutectic solvents, ionic liquids, and plant-derived extracts [14] [17].

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6939-85-1